molecular formula C15H15N3O2 B13198201 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No.: B13198201
M. Wt: 269.30 g/mol
InChI Key: SVIMJEBCEXJLGB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole . This nomenclature systematically describes its structure by identifying:

  • The 1,2,4-oxadiazole ring as the parent heterocycle
  • The piperidine substituent at position 3 of the oxadiazole
  • The benzofuran substituent at position 5 of the oxadiazole

The compound's molecular formula is C15H15N3O2 , with a molecular weight of 269.30 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 1410356-56-7 (base compound)
1909316-93-3 (hydrochloride)
SMILES C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3
InChIKey WCOSJGISCXBZBT-UHFFFAOYSA-N

Synonymous designations include AKOS012390196 and EN300-247390, while its hydrochloride salt form features an additional chlorine atom (C15H16ClN3O2) with molecular weight 305.76 g/mol.

Structural Features and Heterocyclic Components

The compound's architecture integrates three distinct heterocyclic systems through covalent bonding:

Table 1: Structural Components and Their Characteristics

Component Structural Features Pharmacological Significance
Benzofuran Fused bicyclic system (benzene + furan) Enhances lipid solubility
Oxygen atom at position 2 Participates in hydrogen bonding
1,2,4-Oxadiazole Five-membered ring (O, 2N atoms) Improves metabolic stability
Position 3 linked to piperidine Serves as hydrogen bond acceptor
Piperidine Six-membered saturated nitrogen ring Facilitates blood-brain barrier penetration

The benzofuran moiety (C8H6O) contributes aromatic character and planar geometry, while the 1,2,4-oxadiazole ring provides electronic heterogeneity through its alternating nitrogen and oxygen atoms. The piperidine component introduces conformational flexibility, with the nitrogen atom serving as a potential site for salt formation or hydrogen bonding interactions.

Stereochemical analysis reveals that the piperidine ring adopts a chair conformation, minimizing steric strain between the oxadiazole and benzofuran substituents. X-ray crystallographic studies of analogous compounds suggest an average dihedral angle of 112° between the benzofuran and oxadiazole planes, creating a three-dimensional structure capable of interacting with biological targets.

Historical Context in Medicinal Chemistry

The development of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine reflects three key trends in medicinal chemistry:

  • Oxadiazole Optimization : Emerging from research into 1,3,4-oxadiazole derivatives first synthesized in the 1950s, this compound represents third-generation modifications aimed at improving metabolic stability while retaining hydrogen-bonding capacity.

  • Hybrid Pharmacophore Design : The strategic combination of benzofuran (first isolated in 1870) with piperidine (a common scaffold in CNS drugs) follows modern fragment-based drug discovery principles, first systematically applied in the 1990s.

  • Heterocyclic Space Exploration : As part of the post-2000 push to explore underutilized heterocyclic combinations, this compound addresses historical challenges in balancing lipophilicity (benzofuran) with aqueous solubility (oxadiazole).

Synthetic advancements enabling its production include microwave-assisted cyclization techniques that achieve 85% yield in oxadiazole formation, as demonstrated in analogous compounds. The hydrochloride salt form (CAS 1909316-93-3) exemplifies formulation strategies to improve crystallinity for pharmaceutical processing.

Current research applications focus on leveraging its structural features for:

  • Central nervous system receptor modulation (via piperidine moiety)
  • Antioxidant activity (through benzofuran's conjugated π-system)
  • Enzyme inhibition (oxadiazole's electron-deficient ring)

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H15N3O2/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11/h1-2,4,6,8,11,16H,3,5,7,9H2

InChI Key

SVIMJEBCEXJLGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Scientific Research Applications

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituent on Oxadiazole Core Ring Molecular Formula Notable Features Source
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine Benzofuran-2-yl Piperidine C₁₆H₁₅N₃O₂ Bicyclic aromatic substituent; potential CNS activity N/A
4-{[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-methyl-1-benzofuran-4-yl]oxy}piperidine Benzyl, methyl-benzofuran Piperidine C₂₃H₂₃N₃O₃ Ether linkage; increased steric bulk PubChem
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 4-Bromophenyl Piperidine C₁₂H₁₃BrN₃O·HCl Halogenated substituent; enhanced lipophilicity Enamine Ltd
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Isopropyl Piperidine C₁₀H₁₈ClN₃O Aliphatic substituent; improved solubility American Elements
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Methylphenyl Pyridine C₁₄H₁₂N₃O Aromatic core; altered basicity ChemBridge
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Trifluoromethyl Piperidine C₈H₁₁F₃N₃O·HCl Fluorinated group; metabolic stability CymitQuimica

Key Observations:

Benzofuran vs. Phenyl/Aliphatic Groups : The benzofuran substituent in the target compound provides a planar, aromatic system conducive to interactions with hydrophobic binding pockets, contrasting with the smaller phenyl (e.g., 4-bromophenyl ) or aliphatic (e.g., isopropyl ) groups.

Functional Group Impact : Fluorinated substituents (e.g., trifluoromethyl ) enhance metabolic stability and electronegativity, while bromine () may facilitate halogen bonding in protein interactions.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP* Solubility Key Functional Groups
Target Compound 281.32 ~2.5 (estimated) Moderate (neutral form) Benzofuran, oxadiazole
4-[5-(4-Bromophenyl)-...piperidine HCl 204.62 (free base) ~3.1 High (hydrochloride salt) Bromophenyl
2-[5-(Propan-2-yl)-...piperidine HCl 243.73 ~1.8 High (hydrochloride salt) Isopropyl
4-[5-(Trifluoromethyl)-...piperidine HCl 253.65 ~1.2 Moderate Trifluoromethyl

*LogP values are estimated using fragment-based methods.

Key Insights:

  • The target compound’s benzofuran group likely increases lipophilicity (higher LogP) compared to aliphatic analogs , which may enhance blood-brain barrier penetration.
  • Hydrochloride salts (e.g., ) improve aqueous solubility, advantageous for in vivo applications.

Biological Activity

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is C15H15N3O2C_{15}H_{15}N_{3}O_{2} with a molecular weight of 273.30 g/mol. The structure consists of a piperidine ring attached to an oxadiazole moiety that is further substituted with a benzofuran group.

PropertyValue
Molecular FormulaC15H15N3O2C_{15}H_{15}N_{3}O_{2}
Molecular Weight273.30 g/mol
Melting PointNot available
SolubilityNot specified

Synthesis

The synthesis of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves multi-step reactions:

  • Formation of Benzofuran Intermediate : Cyclization of salicylic acid derivatives.
  • Oxadiazole Formation : Reaction with hydrazine derivatives and carbonyl compounds.
  • Piperidine Ring Attachment : Reaction of the oxadiazole compound with piperidine.
  • Hydrochloride Formation : Conversion to hydrochloride salt using hydrochloric acid .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of oxadiazoles possess significant antimicrobial activity. In vitro assays demonstrated that compounds similar to 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can inhibit the growth of various bacterial strains.

Anticancer Activity

Research suggests that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, one study reported that compounds with similar structures exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Case Study: Anticancer Mechanism

A notable study investigated the mechanism by which oxadiazole derivatives induce apoptosis. The results indicated that these compounds activate caspase pathways and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Comparison with Similar Compounds

The biological activity of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can be compared to other oxadiazole-containing compounds:

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidineModerateHigh
3-[5-(1-Benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidineLowModerate
3-[5-(1-Benzimidazol-2-yl)-1,2,4-oxadiazol-3-yl]piperidineHighHigh

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